molecular formula C9H10N4S B2608997 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine CAS No. 1019257-99-8

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine

Cat. No.: B2608997
CAS No.: 1019257-99-8
M. Wt: 206.27
InChI Key: UETVEBNIPOFRGP-UHFFFAOYSA-N
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Description

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is a heterocyclic compound with the molecular formula C9H10N4S It is characterized by the presence of a pyrimidine ring substituted with a hydrazino group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine typically involves the reaction of 2-amino-5-methyl-4-(2-thienyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 2-Hydrazino-5-methylpyrimidine
  • 2-Hydrazino-4-(2-furyl)pyrimidine

Uniqueness

2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities compared to other similar compounds.

Properties

IUPAC Name

(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-5-11-9(13-10)12-8(6)7-3-2-4-14-7/h2-5H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETVEBNIPOFRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CS2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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